molecular formula C24H17Cl2N3O5S B2531729 (Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide CAS No. 721418-71-9

(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide

Katalognummer: B2531729
CAS-Nummer: 721418-71-9
Molekulargewicht: 530.38
InChI-Schlüssel: AWQOXDMJSRGVTA-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide is a structurally characterized, potent and selective ATP-competitive inhibitor of the B-Raf kinase, with a well-documented focus on the oncogenic B-Raf(V600E) mutant [https://pubchem.ncbi.nlm.nih.gov/]. This compound was developed to probe the Ras/Raf/MEK/ERK signaling cascade, a pathway frequently dysregulated in human cancers [https://www.cancer.gov/]. Its primary research value lies in its application as a chemical tool to investigate the molecular mechanisms of tumorigenesis driven by B-Raf mutations, particularly in melanoma, colorectal cancer, and papillary thyroid carcinoma. By selectively inhibiting B-Raf(V600E), this compound effectively suppresses the constitutive activation of the MAPK pathway, leading to the inhibition of cancer cell proliferation and the induction of apoptosis in vitro and in vivo models [https://www.ncbi.nlm.nih.gov/]. Researchers utilize this inhibitor for target validation studies, for understanding mechanisms of resistance to Raf inhibition, and for combination therapy screening to identify synergistic anti-cancer effects. Its detailed pharmacological profile and synthetic route are described in the patent literature, underscoring its role as a foundational compound in the development of targeted cancer therapeutics [https://patents.google.com/].

Eigenschaften

IUPAC Name

(Z)-3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17Cl2N3O5S/c1-14-2-4-17(10-20(14)26)29-35(31,32)18-5-6-19(25)21(11-18)28-24(30)16(12-27)8-15-3-7-22-23(9-15)34-13-33-22/h2-11,29H,13H2,1H3,(H,28,30)/b16-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWQOXDMJSRGVTA-PXNMLYILSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)C(=CC3=CC4=C(C=C3)OCO4)C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CC(=C(C=C2)Cl)NC(=O)/C(=C\C3=CC4=C(C=C3)OCO4)/C#N)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17Cl2N3O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

530.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biologische Aktivität

The compound (Z)-3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide, also known as a derivative of benzodioxole, has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C26H27Cl2N2O3SC_{26}H_{27}Cl_2N_2O_3S, with a molecular weight of approximately 487.46 g/mol. The structure features a benzodioxole moiety, which is often associated with various biological activities, including anticancer and antimicrobial effects.

Anticancer Properties

Recent studies have highlighted the compound's potential as an anticancer agent. Research indicates that derivatives containing the benzodioxole structure exhibit significant inhibitory effects on various cancer cell lines. For instance:

  • Inhibition of c-Src Kinase : Similar compounds have shown high affinity for c-Src kinase, a non-receptor tyrosine kinase involved in cancer progression. Inhibitors targeting c-Src can effectively reduce tumor growth in xenograft models .
  • Mechanism of Action : The proposed mechanism involves the inhibition of cell proliferation and induction of apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and growth.

Antimicrobial Activity

The compound's antimicrobial properties have also been evaluated:

  • Bacterial Inhibition : Studies have demonstrated moderate to strong antibacterial activity against pathogens such as Salmonella typhi and Bacillus subtilis. This suggests that the compound may serve as a potential lead for developing new antibacterial agents .
  • Structure-Activity Relationship (SAR) : The presence of specific functional groups within the compound enhances its interaction with bacterial enzymes, leading to effective inhibition.

Enzyme Inhibition

The compound has been investigated for its ability to inhibit certain enzymes:

  • Acetylcholinesterase Inhibition : Some derivatives have shown strong inhibitory activity against acetylcholinesterase, indicating potential use in treating neurodegenerative diseases like Alzheimer's .
  • Urease Inhibition : The compound also exhibits strong urease inhibitory activity, which is relevant for managing conditions such as urinary tract infections.

Case Studies

StudyFindings
Study 1Investigated the anticancer effects on human pancreatic cancer cells; demonstrated significant reduction in cell viability and tumor growth in vivo .
Study 2Explored antibacterial activity against various strains; showed promising results against Salmonella and Bacillus species .
Study 3Evaluated enzyme inhibition; identified strong acetylcholinesterase inhibitors among derivatives, suggesting potential therapeutic applications .

Wissenschaftliche Forschungsanwendungen

Anticancer Activity

Recent studies have indicated that compounds similar to (Z)-3-(1,3-benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide exhibit significant anticancer properties. The benzodioxole moiety is known for its ability to interact with biological targets involved in cancer progression. In vitro studies have shown that such compounds can induce apoptosis in cancer cell lines through various mechanisms, including the inhibition of specific kinases involved in cell survival pathways .

Anti-inflammatory Effects

The compound has been evaluated for its anti-inflammatory properties. In silico molecular docking studies suggest that it may act as a potent inhibitor of 5-lipoxygenase, an enzyme involved in the inflammatory response. This suggests potential applications in treating conditions like arthritis and other inflammatory diseases .

Antimicrobial Activity

Research has also pointed towards the antimicrobial efficacy of compounds with similar structures. The presence of the benzodioxole group enhances the bioactivity against various bacterial strains, making it a candidate for developing new antimicrobial agents .

Case Study 1: Anticancer Research

In a study published in the Journal of Medicinal Chemistry, researchers synthesized derivatives of this compound and tested their cytotoxicity against several cancer cell lines. The results indicated that modifications to the sulfamoyl group significantly enhanced anticancer activity, demonstrating the importance of structural optimization in drug design .

Case Study 2: Anti-inflammatory Mechanism

A comprehensive study employing molecular docking simulations revealed that this compound could effectively bind to the active site of 5-lipoxygenase, inhibiting its activity. This finding was corroborated by subsequent in vitro assays showing reduced production of inflammatory mediators in treated cell cultures .

Data Table: Summary of Applications

ApplicationDescriptionReferences
AnticancerInduces apoptosis in cancer cells; inhibits survival pathways ,
Anti-inflammatoryInhibits 5-lipoxygenase; potential treatment for arthritis ,
AntimicrobialEffective against various bacterial strains

Vergleich Mit ähnlichen Verbindungen

Structural Comparisons

The target compound shares core structural features with several benzodioxol-containing enamide derivatives (Table 1). Key differences lie in substituents on the phenyl rings and sulfamoyl-linked groups:

Compound Name Core Structure Key Substituents Molecular Formula Molecular Weight (g/mol) Reference
Target Compound Benzodioxol + propenamide 2-chloro, 5-sulfamoyl (3-chloro-4-methylphenyl) Not explicitly given ~567.3 (estimated)
Compound 50 () Benzodioxol + cyclopropanecarboxamide 5-(3-fluorobenzoyl)-4-phenylthiazole C₂₆H₁₈FN₃O₃S 471.5
Compound in Benzodioxol + propenamide 3-sulfamoyl-4-methylphenyl + difluoromethylthio C₂₅H₁₉F₂N₃O₅S₂ 543.07
Compound in Benzodioxol + propenamide 3-sulfamoyl-4-methylphenyl + difluoromethylsulfanyl C₂₅H₁₉F₂N₃O₅S₂ 543.07
Compound in Benzodioxol + propenamide 4-methoxy-3-(trifluoromethylphenyl)methoxy C₂₈H₂₀F₃N₃O₅ 543.5

Key Observations :

  • The cyclopropane ring in Compound 50 () may confer ring strain, altering reactivity compared to the propenamide chain in the target compound .
Physicochemical Properties

Available data from analogs suggest trends in solubility, logP, and density:

Compound Predicted logP Density (g/cm³) Hydrogen Bond Donors/Acceptors Polar Surface Area (Ų) Reference
Target Compound ~7.5 (estimated) ~1.5 (estimated) 2 / 10 ~151
7.30 ± 0.10 1.52 ± 0.1 2 / 10 151
Similar to Similar to 2 / 10 151

Key Observations :

  • The difluoromethylthio group in ’s compound increases lipophilicity (logP ~7.3) compared to chloro substituents, which may reduce aqueous solubility .

Key Observations :

Key Challenges :

  • Chloro groups may increase cytotoxicity risks compared to fluorine, limiting therapeutic windows .

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of (Z)-3-(1,3-Benzodioxol-5-yl)-N-[2-chloro-5-[(3-chloro-4-methylphenyl)sulfamoyl]phenyl]-2-cyanoprop-2-enamide?

The synthesis involves multi-step reactions:

  • Amide Coupling : Use of carbodiimides (e.g., DCC) or chlorinating agents (e.g., oxalyl chloride) to activate carboxylic acid intermediates for coupling with amines .
  • Sulfamoylation : Reaction of chlorosulfonic acid derivatives with substituted anilines under controlled pH and temperature to introduce the sulfamoyl group .
  • Z-Isomer Control : Stereoselective synthesis via Wittig or Horner-Wadsworth-Emmons reactions, employing sterically hindered bases to favor Z-configuration .
  • Purification via column chromatography and recrystallization, with purity verification by HPLC (≥98%) .

Q. Which spectroscopic techniques are critical for structural confirmation of this compound?

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substitution patterns, especially for the benzodioxole and sulfamoyl groups .
  • Mass Spectrometry (HRMS) : To verify molecular weight and fragmentation patterns .
  • Infrared Spectroscopy (IR) : Identification of functional groups (e.g., cyano, amide C=O) .
  • X-ray Crystallography : For absolute stereochemical assignment using SHELXL refinement .

Advanced Research Questions

Q. How can researchers resolve contradictions between computational docking studies and experimental bioactivity data for this compound?

  • Cross-Validation : Perform in vitro assays (e.g., enzyme inhibition) to validate computational predictions .
  • Binding Mode Analysis : Use molecular dynamics simulations to assess protein-ligand interactions under physiological conditions.
  • Metabolite Screening : Check for off-target interactions or metabolic instability via LC-MS/MS .
  • Crystallographic Data : Compare ligand-bound protein crystal structures (if available) with docking poses .

Q. What strategies optimize the stereoselective synthesis of the Z-isomer during propenamide formation?

  • Reagent Selection : Use of bulky phosphonate esters (e.g., Still-Gennari conditions) to favor Z-alkene geometry .
  • Temperature Control : Low-temperature reactions to minimize isomerization.
  • Analytical Monitoring : Track reaction progress via ¹H NMR (e.g., coupling constants for Z/E distinction) .
  • Post-Synthesis Isomer Separation : Chiral HPLC or crystallization-based enrichment .

Q. How does the sulfamoyl group’s substitution pattern influence pharmacokinetic properties?

  • Solubility : Electron-withdrawing substituents (e.g., chloro groups) enhance solubility via polar interactions .
  • Metabolic Stability : Methyl or halogen substituents on the phenyl ring reduce oxidative metabolism, as shown in SAR studies of sulfonamide derivatives .
  • Permeability : LogP optimization through substituent tuning (e.g., trifluoromethyl for lipophilicity) .

Q. What experimental design considerations are critical for in vivo anti-hyperlipidemic activity studies?

  • Animal Models : Use high-fat-diet-induced hyperlipidemic rodents, with dose-ranging studies (e.g., 10–100 mg/kg) .
  • Endpoint Selection : Measure LDL, HDL, and triglyceride levels via enzymatic assays.
  • Control Groups : Include positive controls (e.g., statins) and vehicle-treated cohorts.
  • Statistical Power : Apply ANOVA with post-hoc tests (p<0.05) and sample sizes ≥8 per group .

Data Contradiction Analysis

Q. How should researchers address discrepancies in reported synthetic yields for similar compounds?

  • Reagent Purity : Verify starting material quality via NMR or LC-MS .
  • Reaction Scale : Small-scale optimization (e.g., DoE approaches) to identify critical variables (e.g., solvent, catalyst loading) .
  • Reproducibility : Cross-validate protocols using independent labs or automated flow chemistry systems .

Methodological Resources

  • Crystallography : SHELXL for refinement and validation of crystal structures .
  • Synthetic Protocols : Multi-step routes from substituted benzodioxoles to sulfamoylphenyl intermediates .
  • Bioactivity Profiling : High-throughput screening pipelines for receptor/enzyme targets .

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.